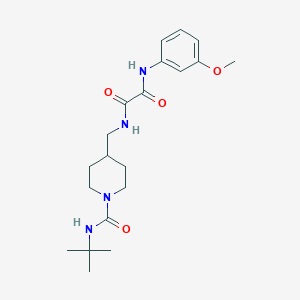![molecular formula C19H23NO3S B2663158 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1180815-04-6](/img/structure/B2663158.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-” compounds are a class of organic compounds that contain a dimethoxyphenyl group attached to an ethyl group . They have been studied for various properties and uses, including their antioxidant properties and potential anticancer and antimicrobial properties.
Synthesis Analysis
The synthesis of these compounds can vary depending on the specific compound. For example, one method involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl glycollate . Another method involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile .Molecular Structure Analysis
The molecular structure of these compounds typically includes a dimethoxyphenyl group and an ethyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary depending on the specific compound and the conditions. For example, one reaction involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl glycollate .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific compound. For example, one compound has a molecular weight of 223.2683 .Applications De Recherche Scientifique
- Antioxidant and ROS Modulation Role in Diseases: This compound has been studied for its role in diseases where reactive oxygen species (ROS) play a crucial part. These include cardiovascular diseases, cancer, and neurodegenerative disorders .
- Potential Anticancer Agent : The compound can act as an NF-κB inhibitor, which is valuable in anticancer drug research .
- Metabolic and Immunological Diseases : Components derived from this compound are important for treating metabolic and immunological disorders .
- Inflammatory Mediators : Specific derivatives of this compound may impact brain disorders involving neuroinflammation and microglial activation .
- Compound 1 Application : (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide (Compound 1) has been proposed for use in preparing medicines to resist Alzheimer’s disease .
NF-κB Inhibition
Retinoid Nuclear Modulation
Neuroinflammation and Brain Disorders
Medicine Development for Alzheimer’s Disease
Bio-Functional Hybrid Compounds
Mécanisme D'action
The mechanism of action of these compounds can vary depending on the specific compound and its intended use. For example, one compound has been shown to scavenge reactive oxygen species, which gives it antioxidant properties. Another compound has been studied for its potential to treat Alzheimer’s disease .
Safety and Hazards
Orientations Futures
The future directions for research on these compounds could include further exploration of their potential uses and properties. For example, one compound has been studied for its potential antioxidant and anti-inflammatory properties, and another compound has been studied for its potential to treat Alzheimer’s disease .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-15-8-7-13(11-16(15)23-2)9-10-20-19(21)18-12-14-5-3-4-6-17(14)24-18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOWTSHRCSEFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(S2)CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)

![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)


![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)